molecular formula C15H14N4O B2443131 1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-77-1

1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2443131
CAS RN: 887456-77-1
M. Wt: 266.304
InChI Key: WZRWZSNKZOZOFF-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 3-amino-thiophene-2-carboxamides . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Antitumor Activity

The pyridopyrimidine scaffold has shown promise in inhibiting tumor growth. For instance, piritrexim , a derivative of this class, has demonstrated antitumor effects by inhibiting dihydrofolate reductase (DHFR) . Further research into similar compounds could reveal novel antitumor agents.

Kinase Inhibition

Pyridopyrimidines have been investigated as kinase inhibitors. Notably, palbociclib , developed by Pfizer, is used in breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and has shown efficacy in clinical trials . Understanding the structure-activity relationship of pyridopyrimidines in kinase inhibition could lead to more potent drugs.

Anti-Inflammatory Properties

Some pyridopyrimidine derivatives exhibit anti-inflammatory activity. For example, compounds like dilmapimod have potential against rheumatoid arthritis . Investigating their mechanisms of action and optimizing their structures could enhance their therapeutic value.

Synthetic Routes

Researchers have explored various synthetic protocols to prepare pyridopyrimidine derivatives. These include [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis and other innovative methods . Understanding efficient synthetic routes is crucial for drug development.

Other Therapeutic Targets

Beyond the mentioned applications, pyridopyrimidines may have additional therapeutic targets. Exploring their interactions with specific proteins, enzymes, or receptors could unveil novel avenues for drug discovery.

properties

IUPAC Name

1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWZSNKZOZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one

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